molecular formula C13H19NO4 B1596084 Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate CAS No. 40515-75-1

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate

Cat. No. B1596084
CAS RN: 40515-75-1
M. Wt: 253.29 g/mol
InChI Key: OTGFBIQHQGYXLE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also often discussed.



Molecular Structure Analysis

This involves examining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • 3-Ethoxy-3-oxopropylzinc bromide :

    • Application Summary : This compound is used as a reagent to insert an ethyl propanoate group into a substrate .
    • Methods of Application : It is used in the synthesis of γ-keto esters from aryl chlorides and the synthesis of sulfones from 1,4-diazabicyclo [2.2.2]octane bis (sulfur dioxide) (DABSO) and alkyl halides .
  • Thia-Michael Reaction under Heterogeneous Catalysis :

    • Application Summary : Thia-Michael reactions between aliphatic and aromatic thiols and various Michael acceptors were performed under environmentally-friendly solvent-free conditions using Amberlyst ® A21 as a recyclable heterogeneous catalyst .
    • Methods of Application : Ethyl acrylate was the main acceptor used, although others such as acrylamide, linear, and cyclic enones were also utilized successfully .
    • Results or Outcomes : The corresponding adducts were obtained in high yields .
  • Ethyl 3- (3-boronobenzamido)propanoate :

    • Application Summary : This boron-containing compound has been studied extensively for its potential use in a variety of laboratory experiments and applications.
  • Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate :

    • Application Summary : This compound is a structural analog of “Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate”. The specific applications of this compound are not detailed in the source, but it’s likely used in similar reactions involving the ethoxy-3-oxopropyl group .
  • 3-Ethoxy-3-oxopropylzinc bromide :

    • Application Summary : This compound is a reagent used to insert an ethyl propanoate group into a substrate. It can be used in the synthesis of γ-keto esters from aryl chlorides and the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .
  • ETHYL 3-[(3-ETHOXY-3-OXOPROPYL)(ISOPROPYL)AMINO]PROPANOATE :

    • Application Summary : This compound is another structural analog of “Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate”. The specific applications of this compound are not detailed in the source, but it’s likely used in similar reactions involving the ethoxy-3-oxopropyl group .
  • Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate :

    • Application Summary : This compound is a structural analog of “Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate”. The specific applications of this compound are not detailed in the source, but it’s likely used in similar reactions involving the ethoxy-3-oxopropyl group .
  • 3-Ethoxy-3-oxopropylzinc bromide :

    • Application Summary : This compound is a reagent used to insert an ethyl propanoate group into a substrate. It can be used in the synthesis of γ-keto esters from aryl chlorides and the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .
  • ETHYL 3-[(3-ETHOXY-3-OXOPROPYL)(ISOPROPYL)AMINO]PROPANOATE :

    • Application Summary : This compound is another structural analog of “Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate”. The specific applications of this compound are not detailed in the source, but it’s likely used in similar reactions involving the ethoxy-3-oxopropyl group .

Safety And Hazards

This involves looking at the potential hazards associated with the compound. It could include toxicity data, safety precautions that need to be taken when handling the compound, and disposal methods.


Future Directions

This could involve discussing potential future research directions, such as new reactions that could be explored, potential applications of the compound, or ways to improve the synthesis process.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. In such cases, researchers often have to conduct their own experiments to gather this information.


properties

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-17-11(15)7-6-10-8-9(3)14-12(10)13(16)18-5-2/h8,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGFBIQHQGYXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303188
Record name Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate

CAS RN

40515-75-1
Record name 40515-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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